Cas no 731802-18-9 (ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate)

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The structure features a benzylamino substituent at the 2-position and an ethyl ester group at the 4-position, offering versatility for further functionalization. Its thiazole core is known for contributing to bioactive properties, making it a valuable intermediate in pharmaceutical research. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its synthetic utility lies in its ability to serve as a precursor for more complex derivatives, particularly in the development of antimicrobial or anti-inflammatory agents. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity in nucleophilic or electrophilic substitution reactions.
ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate structure
731802-18-9 structure
Product Name:ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
CAS No:731802-18-9
MF:C14H16N2O2S
MW:276.354042053223
CID:3106318
PubChem ID:3641692
Update Time:2025-11-02

ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
    • Z56950506
    • G35955
    • 731802-18-9
    • DTXSID901331590
    • MLS001172429
    • NCGC00188448-01
    • SCHEMBL20530846
    • SR-01000048027-1
    • GEB80218
    • SMR000590609
    • AKOS005198549
    • MLS001172429-02
    • CS-0220681
    • ethyl2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
    • HMS2915I07
    • SR-01000048027
    • CHEMBL1563565
    • EN300-07273
    • Inchi: 1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)19-14(16-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)
    • InChI Key: XRHGILXNYJWLHY-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C(=O)OCC)N=C1NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 276.09324893Da
  • Monoisotopic Mass: 276.09324893Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 79.5Ų

ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B127205-50mg
Ethyl 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9
50mg
$ 50.00 2022-06-07
TRC
B127205-100mg
Ethyl 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9
100mg
$ 95.00 2022-06-07
TRC
B127205-500mg
Ethyl 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9
500mg
$ 320.00 2022-06-07
Chemenu
CM452902-1g
ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9 95%+
1g
$323 2022-12-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291351-50mg
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9 95%
50mg
¥1497.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291351-100mg
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9 95%
100mg
¥1663.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291351-250mg
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9 95%
250mg
¥2318.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291351-500mg
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9 95%
500mg
¥3775.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291351-1g
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9 95%
1g
¥6451.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291351-2.5g
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
731802-18-9 95%
2.5g
¥12670.00 2024-07-28

Additional information on ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate

Ethyl 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylate (CAS No. 731802-18-9): A Comprehensive Overview

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate (CAS No. 731802-18-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a thiazole core, a heterocyclic structure known for its diverse biological activities and applications in drug development. The presence of the benzylamino and ethyl carboxylate groups further enhances its versatility, making it a valuable intermediate in synthetic chemistry.

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which is widely recognized for its role in pharmaceuticals, agrochemicals, and functional materials. The substitution pattern in ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate contributes to its unique physicochemical properties, such as solubility, stability, and reactivity. Researchers have explored its potential as a building block for designing novel compounds with antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, the demand for thiazole derivatives has surged due to their relevance in addressing global health challenges, such as antibiotic resistance and chronic diseases. The compound CAS No. 731802-18-9 has been investigated for its role in modulating biological pathways, particularly those involving enzyme inhibition and receptor binding. Its structural features make it a promising candidate for further optimization in drug discovery programs.

From a synthetic perspective, ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate can be prepared through multi-step organic reactions, including condensation, cyclization, and esterification. The purity and yield of the final product are critical for its application in high-value research and industrial processes. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to characterize and validate its structure.

The compound’s ethyl carboxylate group offers opportunities for further derivatization, enabling the creation of a wide range of analogs with tailored properties. This flexibility is particularly valuable in combinatorial chemistry and high-throughput screening, where libraries of compounds are generated to identify lead molecules for therapeutic development. The benzylamino moiety also contributes to the compound’s lipophilicity, influencing its pharmacokinetic profile.

Beyond pharmaceuticals, ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate has potential applications in material science, such as in the synthesis of organic semiconductors and fluorescent dyes. Its electron-rich thiazole ring can participate in π-conjugation, making it suitable for optoelectronic devices. Researchers are also exploring its use in catalysis and as a ligand in coordination chemistry.

In the context of sustainability and green chemistry, efforts are underway to develop eco-friendly synthetic routes for thiazole derivatives, including CAS No. 731802-18-9. Solvent-free reactions, catalytic methods, and renewable starting materials are being investigated to reduce the environmental impact of chemical production. These advancements align with the growing emphasis on sustainable practices in the chemical industry.

The market for ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate is expected to grow as its applications expand across multiple sectors. Pharmaceutical companies, academic institutions, and research laboratories are the primary consumers of this compound, driving innovation and demand. Regulatory compliance and quality assurance remain paramount to ensure its safe and effective use.

In summary, ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate (CAS No. 731802-18-9) is a multifaceted compound with significant potential in drug discovery, material science, and beyond. Its unique structural attributes and adaptability make it a valuable asset for researchers and industries alike. As scientific understanding advances, new opportunities for its application are likely to emerge, further solidifying its importance in modern chemistry.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent